molecular formula C14H9NO3 B2473829 (2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one CAS No. 691398-44-4

(2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one

Cat. No. B2473829
CAS RN: 691398-44-4
M. Wt: 239.23
InChI Key: ZPLWADJKSRNLQP-QPEQYQDCSA-N
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Description

(2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one, also known as 2Z-6-hydroxy-2-pyridin-2-ylmethylene-1-benzofuran-3-one, is a heterocyclic compound derived from the reaction between pyridine and benzofuran. This compound has been studied extensively for its wide range of biological activities, such as anti-inflammatory, antioxidant, anti-cancer, and anti-microbial properties. It is also used in the synthesis of several pharmaceuticals and has the potential to be used in the development of new drugs.

Scientific Research Applications

Quantum Studies and Spectral Analysis

The novel compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) was synthesized, exhibiting significant spectral properties and quantum studies. This compound shows potential in advanced material sciences and spectroscopy due to its unique structural and spectral characteristics. Theoretical electronic absorption spectra in different solvents and the high stability of the structure are particularly noteworthy, indicating potential applications in fields requiring material stability and spectral analysis (Halim & Ibrahim, 2022).

Molecular Machines and Electronic Devices

A derivative from 2-pyridinecarboxaldehyde has shown potential in the construction of molecular machines and electronic devices. This compound exhibits E/Z isomerization induced by ultraviolet radiation, a property that could be harnessed for dynamic molecular and electronic systems (Gordillo et al., 2016).

Catalysis and Oxidation Activity

Certain compounds featuring (pyridin-2-ylmethylene) groups have been used to form Cu(II) complexes that exhibit good activity for aerobic oxidation of alcohols. This property is crucial in chemical industries for the synthesis of various compounds, indicating the potential use of these complexes in industrial catalysis (Jehdaramarn et al., 2018).

Antimicrobial Activity

Fused isatin and diazepine derivatives derived from 2-acetyl benzofuran have shown significant antimicrobial activity. This property is essential for the development of new pharmaceuticals and treatments for microbial infections (Kenchappa et al., 2017).

Luminescent Properties

Certain coordination polymers with pyridin-2-ylmethylene groups have demonstrated strong fluorescence at room temperature. These properties are valuable for the development of new materials in lighting and display technologies, as well as in sensing and imaging applications (Jiang et al., 2004).

properties

IUPAC Name

(2Z)-6-hydroxy-2-(pyridin-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-4-5-11-12(8-10)18-13(14(11)17)7-9-3-1-2-6-15-9/h1-8,16H/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLWADJKSRNLQP-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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